3-Oxo-3-phenylpropane-1-sulfonylfluoride
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Overview
Description
3-Oxo-3-phenylpropane-1-sulfonylfluoride is an organic compound with the molecular formula C9H9FO3S It is a sulfonyl fluoride derivative, which is a class of compounds known for their stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-phenylpropane-1-sulfonylfluoride can be achieved through a one-pot process starting from sulfonates or sulfonic acids. This method involves the use of mild reaction conditions and readily available reagents . The process typically includes the conversion of sulfonates or sulfonic acids to sulfonyl fluorides using reagents such as potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile .
Industrial Production Methods: Industrial production of sulfonyl fluorides, including this compound, often involves the use of sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF. These methods are efficient and scalable, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Oxo-3-phenylpropane-1-sulfonylfluoride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into sulfonyl hydrides or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl fluoride group is replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions typically involve mild temperatures and solvents like acetonitrile or dichloromethane .
Major Products: The major products formed from these reactions include sulfonic acids, sulfonyl hydrides, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Oxo-3-phenylpropane-1-sulfonylfluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Oxo-3-phenylpropane-1-sulfonylfluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in chemical biology for the selective modification of proteins and in medicinal chemistry for the development of enzyme inhibitors .
Comparison with Similar Compounds
Sulfonyl Chlorides: These compounds are similar in structure but have a chlorine atom instead of a fluorine atom.
Sulfonyl Hydrides: These compounds have a hydrogen atom instead of a fluorine atom.
Uniqueness: 3-Oxo-3-phenylpropane-1-sulfonylfluoride is unique due to its balanced stability and reactivity, making it a versatile reagent in various chemical transformations. Its ability to form stable covalent bonds with nucleophiles while maintaining a high degree of selectivity sets it apart from other similar compounds .
Properties
Molecular Formula |
C9H9FO3S |
---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
3-oxo-3-phenylpropane-1-sulfonyl fluoride |
InChI |
InChI=1S/C9H9FO3S/c10-14(12,13)7-6-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
RDVVDDCXSZDUTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCS(=O)(=O)F |
Origin of Product |
United States |
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